2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine 2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15801077
InChI: InChI=1S/C17H15ClN2O/c1-2-13-10-14-8-9-19-16(18)15(14)20-17(13)21-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
SMILES:
Molecular Formula: C17H15ClN2O
Molecular Weight: 298.8 g/mol

2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine

CAS No.:

Cat. No.: VC15801077

Molecular Formula: C17H15ClN2O

Molecular Weight: 298.8 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine -

Specification

Molecular Formula C17H15ClN2O
Molecular Weight 298.8 g/mol
IUPAC Name 8-chloro-3-ethyl-2-phenylmethoxy-1,7-naphthyridine
Standard InChI InChI=1S/C17H15ClN2O/c1-2-13-10-14-8-9-19-16(18)15(14)20-17(13)21-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
Standard InChI Key QHJNKANCLWIWEQ-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N=C2C(=C1)C=CN=C2Cl)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine belongs to the naphthyridine family, a class of bicyclic aromatic compounds containing two fused pyridine rings. The compound’s IUPAC name, 8-chloro-3-ethyl-2-phenylmethoxy-1,7-naphthyridine, reflects its substitution pattern:

  • Chloro at position 8

  • Ethyl at position 3

  • Benzyloxy at position 2

PropertyValue
Molecular FormulaC₁₇H₁₅ClN₂O
Molecular Weight298.8 g/mol
SMILESCCC1=C(N=C2C(=C1)C=CN=C2Cl)OCC3=CC=CC=C3
InChIKeyQHJNKANCLWIWEQ-UHFFFAOYSA-N

The benzyloxy group introduces steric bulk and lipophilicity, while the chloro and ethyl substituents modulate electronic properties and solubility.

Synthesis and Structural Elucidation

Analytical Characterization

Structural confirmation typically employs:

  • Nuclear Magnetic Resonance (NMR): To verify substituent positions.

  • High-Resolution Mass Spectrometry (HRMS): For molecular weight validation.

  • X-ray Crystallography: For absolute configuration determination (data unavailable for this specific compound).

Biological Activity and Mechanism

Antiproliferative Effects

In vitro studies on similar compounds demonstrate nanomolar IC₅₀ values against cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas . Although direct data for this compound is lacking, its structural similarity suggests potential efficacy in disrupting cell cycle progression via kinase modulation.

Pharmacological Applications

Oncology

The compound’s kinase inhibitory profile aligns with therapeutic strategies for proliferative disorders. For instance:

  • Akt inhibition induces apoptosis in PTEN-deficient tumors.

  • PDK-1 blockade suppresses the PI3K/Akt/mTOR pathway, a hallmark of oncogenic signaling .

Autoimmune Diseases

Naphthyridines may also modulate immune responses. Patent data suggests analogues mitigate autoimmune inflammation by targeting PKA and S6K, which regulate cytokine production .

Challenges and Future Directions

Pharmacokinetic Optimization

While the benzyloxy group enhances lipophilicity, it may reduce aqueous solubility, necessitating prodrug strategies or formulation advancements.

Target Selectivity

Off-target effects on related kinases (e.g., PKC isoforms) require evaluation to minimize toxicity.

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